Home > Products > Screening Compounds P92767 > Y-33075 dihydrochloride
Y-33075 dihydrochloride - 173897-44-4

Y-33075 dihydrochloride

Catalog Number: EVT-253814
CAS Number: 173897-44-4
Molecular Formula: C16H18Cl2N4O
Molecular Weight: 353.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Y-33075 dihydrochloride(cas 173897-44-4), also known as Y-33075, is a potent and selective inhibitor of ROCK with IC50 value of 3.6nM. Y-39983 opposes ROCK-dependent phosphorylation of MYPT1 predominantly at Thr853 with a corresponding decrease in MLC phosphorylation. It reduces the phosphorylation at Thr696 and Thr853 and leads to reduced actomyosin contraction. 
Overview

Y-33075 dihydrochloride, with the chemical identifier 173897-44-4, is a potent and selective inhibitor of Rho-associated protein kinase, commonly referred to as ROCK. This compound is derived from Y-27632 and exhibits a significantly higher potency with an IC50 value of 3.6 nM, making it a valuable tool in various fields of scientific research, including chemistry, biology, and medicine. Its ability to inhibit ROCK has implications for understanding cellular processes such as migration, proliferation, and apoptosis, as well as potential therapeutic applications in diseases like glaucoma and cardiovascular disorders .

Synthesis Analysis

The synthesis of Y-33075 dihydrochloride involves several steps starting from its precursor, Y-27632. Although specific proprietary details regarding the synthetic route are not publicly disclosed, the general process includes large-scale chemical synthesis followed by purification and crystallization to obtain the dihydrochloride salt form. This process must adhere to rigorous quality control measures to ensure the compound's purity and potency .

Technical Details

  • Synthetic Route: The synthesis typically involves reactions that may include oxidation, reduction, and substitution processes. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
  • Industrial Production: The industrial production follows established protocols for synthesizing small molecule inhibitors, ensuring high yield and purity through advanced chemical engineering techniques.
Molecular Structure Analysis

Y-33075 dihydrochloride has a specific molecular structure that contributes to its function as a ROCK inhibitor. The compound's structure can be represented by the following chemical formula:

C16H19Cl2N4OC_{16}H_{19}Cl_2N_4O

Data

  • Molecular Weight: Approximately 368.25 g/mol.
  • Chemical Structure: Y-33075 features a pyrrolo[2,3-b]pyridine moiety which is critical for its interaction with the ATP-binding site of kinases .
Chemical Reactions Analysis

Y-33075 dihydrochloride participates in several types of chemical reactions typical of small molecule inhibitors:

Reactions

  • Oxidation: Under specific conditions, Y-33075 can be oxidized to form various oxidized derivatives.
  • Reduction: The compound can undergo reduction reactions that modify its functional groups.
  • Substitution: Substitution reactions can occur where specific functional groups are replaced with others.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
    These reactions can lead to various derivatives that may exhibit different levels of ROCK inhibition .
Mechanism of Action

Y-33075 dihydrochloride exerts its inhibitory effects primarily through competitive inhibition at the ATP-binding site of ROCK. By binding to this site, it prevents the phosphorylation of downstream targets involved in critical cellular processes such as contraction, migration, and proliferation.

Process

  1. Target Binding: Y-33075 binds to the ATP-binding site of ROCK.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of myosin light chain, which is crucial for cellular contraction.
  3. Biological Effects: The inhibition leads to reduced cell motility and proliferation in various cell types .
Physical and Chemical Properties Analysis

Y-33075 dihydrochloride possesses distinct physical and chemical properties that are essential for its functionality:

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to maintain its integrity.
  • pH Sensitivity: The activity may vary with pH changes; optimal conditions should be maintained during experiments .
Applications

Y-33075 dihydrochloride has a wide range of applications across various scientific disciplines:

  1. Chemistry: Used extensively to study the inhibition of ROCK and its effects on biochemical pathways.
  2. Biology: Employed in cell culture experiments to investigate ROCK's role in cell migration, proliferation, and apoptosis.
  3. Medicine: Explored for therapeutic applications in conditions where ROCK is implicated, such as glaucoma and cardiovascular diseases .
  4. Drug Development: Utilized in research aimed at developing new drugs targeting ROCK pathways, contributing to advancements in pharmacology.
Molecular Mechanisms of Y-33075 Dihydrochloride in Rho/ROCK Signaling Modulation

Inhibition of ROCK Isoforms: Selectivity and Kinase Domain Interactions

Y-33075 dihydrochloride (chemically identified as Y-39983 or Y-33075 dihydrochloride) is a potent, ATP-competitive inhibitor targeting Rho-associated coiled-coil kinase (ROCK) isoforms. It exhibits an IC₅₀ of 3.6 nM against ROCK, demonstrating 10-fold greater potency than the first-generation inhibitor Y-27632 (IC₅₀ = 26–28 nM) [1] [4] [6]. While classified as non-selective due to activity against protein kinase C (PKC; IC₅₀ = 420 nM) and calcium/calmodulin-dependent kinase II (CaMKII; IC₅₀ = 810 nM), its specificity window remains substantial (>100-fold vs. ROCK) [4] [6]. Structural analyses reveal that Y-33075 binds the highly conserved ATP-binding cleft within the kinase domain of both ROCK1 and ROCK2. This interaction prevents phosphorylation of downstream substrates by sterically hindering ATP access and disrupting the catalytic triad essential for phosphotransferase activity [1] [3]. The inhibitor’s enhanced potency over Y-27632 is attributed to optimized hydrophobic interactions with residues flanking the ATP-binding pocket, increasing binding affinity [6].

Table 1: Kinase Inhibition Profile of Y-33075 Dihydrochloride

Target KinaseIC₅₀ ValueSelectivity Ratio (vs. ROCK)
ROCK3.6 nM1
PKC420 nM117
CaMKII810 nM225
PKA>10 µM>2778

Source: [4] [6]

Downstream Effects on Myosin Light Chain Phosphorylation and Cytoskeletal Dynamics

Y-33075 dihydrochloride exerts profound effects on cytoskeletal architecture by disrupting Rho/ROCK-mediated actomyosin contractility. Its primary mechanism involves direct inhibition of myosin light chain (MLC) phosphorylation at Ser19, a modification catalyzed by ROCK. In hepatic stellate cells (HSCs), treatment with Y-33075 (100 nM) reduced phospho-MLC levels by >80%, significantly outperforming Y-27632 at equivalent concentrations [1] [10]. This suppression decouples actin-myosin cross-bridge cycling, leading to:

  • Dissolution of stress fibers: Loss of phosphorylated MLC prevents actin bundle stabilization, reducing transcellular tension.
  • Inhibition of cellular contraction: In 3D collagen matrices, Y-33075 (1 µM) attenuated HSC-mediated gel contraction by 95% within 72 hours [1].
  • Altered focal adhesion dynamics: Reduced phospho-Moesin (a ROCK substrate linking actin to membrane proteins) impairs adhesion complex assembly, increasing cell motility paradoxically [1] [2].

Notably, Y-33075’s efficacy is concentration-dependent, with significant effects observed at ≥100 nM in human HSCs (TWNT-4 cell line) and murine primary HSCs. This potency enables precise experimental dissection of ROCK-dependent cytoskeletal remodeling [1] [10].

Table 2: Functional Effects of Y-33075 on Cytoskeletal Dynamics in HSCs

Cellular ProcessY-33075 ConcentrationEffect Size vs. ControlComparison to Y-27632
MLC Phosphorylation100 nM>80% reduction10-fold more potent
Collagen Gel Contraction1 µM95% inhibition8-fold more potent
Stress Fiber Density500 nM70% reduction7-fold more potent
Cell Migration10 µM40% increaseSimilar effect

Source: [1] [2] [10]

Transcriptional Regulation of Pro-Fibrotic and Pro-Inflammatory Mediators

Beyond cytoskeletal modulation, Y-33075 dihydrochloride regulates gene networks driving fibrosis and inflammation. In activated HSCs, it significantly downregulates:

  • Pro-fibrotic markers: Collagen type 1 alpha 1 (Col1a1), α-smooth muscle actin (αSMA), and transforming growth factor-β (TGFβ) [1].
  • Proliferation drivers: Proliferating cell nuclear antigen (PCNA) [1].
  • Pro-inflammatory cytokines: Tumor necrosis factor-α (TNFα), interleukin-1β (IL-1β), and inducible nitric oxide synthase (NOS2) [3].

Quantitative PCR analyses revealed that Y-33075 (10 µM, 24h) reduced Col1a1 and TGFβ mRNA expression by 65–75% in human and murine HSCs, correlating with decreased collagen protein secretion [1]. RNA sequencing in retinal explants further demonstrated Y-33075’s (50 µM) capacity to suppress glial activation markers (glial fibrillary acidic protein, GFAP; integrin alpha M, ITGAM; CD68) and inflammasome components [3]. This transcriptional reprogramming involves:

  • Inhibition of Rho/ROCK/NF-κB axis: ROCK blockade impedes IκB kinase activation, reducing nuclear translocation of NF-κB and its target genes (e.g., TNFα, IL-1β).
  • Modulation of YAP/TAZ signaling: Cytoskeletal relaxation inactivates mechanosensitive transcriptional co-activators like YAP, diminishing pro-fibrotic gene expression [1] [3].
  • Repression of microglial M1 polarization: In neural contexts, Y-33075 shifts microglia from pro-inflammatory (CD68+/CD11b+) to quiescent states, lowering neuroinflammatory damage [3].

These effects position Y-33075 as a dual-acting therapeutic candidate for pathologies involving aberrant ROCK-driven fibrosis and inflammation.

Table 3: Transcriptional Targets of Y-33075 Dihydrochloride

Gene CategoryKey TranscriptsRegulation by Y-33075Functional Consequence
Extracellular MatrixCol1a1, αSMA↓ 65–75%Reduced collagen deposition
Pro-fibrotic SignalingTGFβ, PDGF↓ 60–70%Impaired HSC activation
Pro-inflammatoryTNFα, IL-1β, NOS2↓ 50–80%Attenuated inflammation
Microglial ActivationCD68, ITGAM, P2RX7↓ 40–75%Suppressed M1 polarization
Apoptosis/FerroptosisGPR84, SLC7A11Variable modulationContext-dependent cell survival

Source: [1] [3]

Table 4: Standardized Nomenclature for Y-33075 Dihydrochloride

Chemical DesignationSynonymsCAS Number
Y-33075 dihydrochlorideY-39983, Y-33075 HCl173897-44-4
Y-33075 (free base)Y-39983 free base199433-58-4
Y-33075 hydrochlorideY-39983 hydrochloride471843-75-1

Source: [4] [6] [7]

Properties

CAS Number

173897-44-4

Product Name

Y-33075 dihydrochloride

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride

Molecular Formula

C16H18Cl2N4O

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1

InChI Key

CKFHAVRPVZNMGT-YQFADDPSSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl

Synonyms

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.